Home > Products > Screening Compounds P55263 > 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea - 850933-36-7

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea

Catalog Number: EVT-2945907
CAS Number: 850933-36-7
Molecular Formula: C26H28N4S
Molecular Weight: 428.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride)

Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist. Research indicates its potential as a tocolytic agent for managing preterm labor due to its ability to inhibit uterine contractions. []

Relevance: While structurally distinct from 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea, SSR126768A shares a crucial structural element: the indole ring system. Both compounds contain this heterocyclic structure, highlighting a potential area of interest for shared biological activity or chemical behavior.

N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (Compound 45)

Compound Description: This compound demonstrates significant antiallergic activity. It exhibits high potency in inhibiting histamine release, IL-4, and IL-5 production. In vivo studies further confirm its efficacy in inhibiting late-phase eosinophilia and microvascular permeability. []

Relevance: Compound 45, like 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea, incorporates both an indole ring and a pyridin-4-yl moiety. This structural similarity suggests the possibility of shared pharmacophoric features relevant to their respective biological activities.

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine (A443654)

Compound Description: A443654 acts as a potent AKT inhibitor, triggering apoptosis in T-cell acute lymphoblastic leukemia cell lines and patient samples. Its efficacy against drug-resistant cell lines and synergy with DNA-damaging agents makes it a promising therapeutic candidate. []

Relevance: The presence of the indole ring system in both A443654 and 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea suggests a possible commonality in their binding affinities or interactions with biological targets, despite their distinct overall structures.

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

Compound Description: GSK690693 is identified as a potent, ATP-competitive inhibitor of AKT kinases (AKT1, AKT2, and AKT3). Preclinical studies demonstrate its ability to inhibit tumor growth in human breast carcinoma xenografts, highlighting its potential as an anti-cancer agent. []

Relevance: GSK690693 and 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea both contain a nitrogen-containing heterocycle linked to a pyridine ring. Although the specific heterocycles and linkers differ, this shared structural motif may point to similar binding interactions within specific enzyme pockets or receptor sites.

Properties

CAS Number

850933-36-7

Product Name

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea

Molecular Formula

C26H28N4S

Molecular Weight

428.6

InChI

InChI=1S/C26H28N4S/c1-20-23(24-9-5-6-10-25(24)29-20)14-18-30(19-22-11-15-27-16-12-22)26(31)28-17-13-21-7-3-2-4-8-21/h2-12,15-16,29H,13-14,17-19H2,1H3,(H,28,31)

InChI Key

LGDDSSVNVFMRIP-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.